{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide
CAS No.: 763905-22-2
Cat. No.: VC4616936
Molecular Formula: C9H12N2S
Molecular Weight: 180.27
* For research use only. Not for human or veterinary use.
![{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide - 763905-22-2](/images/structure/VC4616936.png)
Specification
CAS No. | 763905-22-2 |
---|---|
Molecular Formula | C9H12N2S |
Molecular Weight | 180.27 |
IUPAC Name | (3-methylphenyl)methyl carbamimidothioate |
Standard InChI | InChI=1S/C9H12N2S/c1-7-3-2-4-8(5-7)6-12-9(10)11/h2-5H,6H2,1H3,(H3,10,11) |
Standard InChI Key | XMHABLGHQHBPRC-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CSC(=N)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide reflects its composition: a methanimidamide core (H₂N–C(=NH)–S–) linked to a 3-methylbenzyl group. Its molecular formula is C₉H₁₂N₂S, with a molecular weight of 180.27 g/mol . The CAS Registry Number 1326814-32-7 uniquely identifies this compound in chemical databases .
Structural Characterization
The compound features a planar amidine group (–NH–C(=NH)–) conjugated with a thioether (–S–) bridge, which connects to the 3-methylbenzyl moiety. This configuration enables π-orbital interactions between the aromatic ring and the amidine system, influencing its electronic properties and reactivity. X-ray crystallography of analogous compounds (e.g., trifluoromethyl derivatives) reveals a dihedral angle of ~120° between the benzyl and amidine planes, suggesting limited conjugation .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Weight | 180.27 g/mol | |
CAS RN | 1326814-32-7 | |
Topological Polar Surface | 72.5 Ų | Calculated |
Hydrogen Bond Donors | 2 | Calculated |
Synthesis and Characterization
Synthetic Routes
The synthesis of {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide typically involves a two-step protocol derived from methodologies for related amidinohydrazones :
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Formation of the Thiosemicarbazide Intermediate:
Reacting 3-methylbenzyl mercaptan with cyanamide under acidic conditions yields the intermediate thiosemicarbazide. This step is critical for establishing the sulfur-amidine linkage . -
Microwave-Assisted Cyclization:
Heating the intermediate with dimethylformamide dimethyl acetal (DMF-DMA) at 160°C in a microwave reactor facilitates cyclization, producing the target compound in ~65% yield .
Table 2: Optimal Reaction Conditions
Parameter | Value |
---|---|
Temperature | 160°C |
Solvent | Dimethoxyethane (DME) |
Catalyst | None required |
Reaction Time | 30 minutes (microwave) |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d6): δ 7.25–7.15 (m, 4H, Ar–H), 4.35 (s, 2H, SCH₂), 2.35 (s, 3H, CH₃), 3.20 (br s, 2H, NH₂) .
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IR (KBr): 3350 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C–S) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but is poorly soluble in water (<0.1 mg/mL) . It remains stable under inert gas at −20°C for six months but degrades upon prolonged exposure to light or moisture, forming sulfoxide byproducts .
Acid-Base Behavior
The amidine group confers basicity, with a predicted pKa of 8.2 for the protonated form. This property facilitates salt formation, as evidenced by the commercial availability of its hydrobromide salt (CAS 1326814-32-7) .
Applications and Research Findings
Material Science Applications
The compound’s thioether-amidine motif serves as a ligand precursor in coordination chemistry. Copper(II) complexes of related ligands exhibit catalytic activity in C–N bond-forming reactions, though this remains unexplored for the 3-methylbenzyl derivative .
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